molecular formula C12H19N5 B4984903 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine

1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine

Cat. No.: B4984903
M. Wt: 233.31 g/mol
InChI Key: YQKYJIDUNLVCNH-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine is a compound that combines the unique structural features of adamantane and triazole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while triazole is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

1-(1-adamantyl)-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H4,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKYJIDUNLVCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine typically involves the reaction of 1-adamantylamine with triazole derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the triazole ring. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with various enzymes and receptors, inhibiting their activity or altering their function. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine is unique due to the combination of the adamantyl group and the triazole ring, which imparts both stability and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

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